Phosphure de dinickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dinickel phosphide (Ni3P) is a compound of nickel and phosphorus, which is widely used as a catalyst in organic synthesis, as well as in various industrial applications. It is a relatively new compound, and its properties and potential applications are still being studied.

Applications De Recherche Scientifique

Réactions électrocatalytiques

Le phosphure de dinickel existe en diverses compositions et la synthèse de phosphures de nickel en phase pure présente un intérêt immense en raison de leurs applications à grande échelle dans différentes réactions électrocatalytiques . Les transformations de phase dans ce système peuvent être induites par dopage aux métaux de transition .

Réaction d'évolution de l'hydrogène (HER)

Le this compound est un électrocatalyseur efficace dérivé d'éléments facilement disponibles et montre une performance remarquable dans la réaction d'évolution de l'hydrogène (HER) . Il fonctionne à la fois en solutions acides et basiques .

Réaction d'évolution de l'oxygène (OER)

Les nanofils de Ni2P ont présenté une activité électrocatalytique accrue à la fois pour la réaction d'évolution de l'hydrogène et la réaction d'évolution de l'oxygène . Ce travail fournit une bonne orientation pour la conception rationnelle de phosphures de nickel avec des nanostructures uniques pour un fractionnement d'eau global très efficace .

Technologies de fractionnement de l'eau

Les transformations de phase ont entraîné une meilleure activité catalytique et une meilleure stabilité, ainsi qu'une cinétique réactionnelle indiquant la pertinence dans les technologies pratiques de fractionnement de l'eau .

Systèmes de conversion/stockage d'énergie

La demande énergétique croissante et les problèmes environnementaux qui s'aggravent ont motivé un grand nombre de recherches sur le développement de systèmes de conversion/stockage d'énergie efficaces pour des alternatives durables . Le this compound a montré une activité électrocatalytique et une stabilité remarquables vis-à-vis de l'OER et de l'HER, en tant qu'électrocatalyseurs bifonctionnels .

Supercapacitance

NiP-2 (Ni5P4 pur) a présenté la plus grande capacité spécifique calculée de 1325 F g−1 à 2 A g−1 <svg class="icon" height="16" p-id="1735" t="170926478866

Safety and Hazards

Mécanisme D'action

Target of Action

Dinickel phosphide, also known as nickel(2+);phosphorus(3-), primarily targets electrocatalytic reactions . It is used as a catalyst in these reactions due to its unique electronic structure and chemical stability .

Mode of Action

Dinickel phosphide interacts with its targets by facilitating the hydrogen evolution reaction (HER) . It operates efficiently in both acidic and basic solutions . The compound’s interaction with its targets results in changes in the electrocatalytic reactions it catalyzes .

Biochemical Pathways

The primary biochemical pathway affected by dinickel phosphide is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water splitting, which is a key reaction in the field of sustainable energy . The downstream effects of this pathway include the production of hydrogen, a clean and renewable source of energy .

Result of Action

The primary result of dinickel phosphide’s action is the efficient production of hydrogen through the HER . This contributes to the generation of clean and renewable energy . Additionally, the compound has been found to exhibit excellent catalytic activity and stability, as well as improved reaction kinetics, making it suitable for practical water splitting technologies .

Action Environment

The action of dinickel phosphide can be influenced by environmental factors such as the presence of other transition metals. For example, the doping of 5% Cu or Mn in either of the nickel phosphide phases yielded a mixture of phases (Ni 2 P/Ni 5 P 4). Increasing the cu or mn content to 10% resulted in the complete transformation of phase, ie, from Ni 2 P to pure Ni 5 P 4 and vice versa . This suggests that the compound’s action, efficacy, and stability can be significantly affected by its chemical environment .

Analyse Biochimique

Biochemical Properties

Dinickel phosphide plays a significant role in biochemical reactions. It serves as a robust catalyst for the electrochemical hydrogen evolution reaction, operating in both acidic and basic solutions

Cellular Effects

It is known that nickel, one of the components of dinickel phosphide, is a trace nutrient for prokaryotes, certain fungi, algae, and plants . It represents an essential cofactor of a group of unrelated metalloenzymes catalyzing central reactions in energy and nitrogen metabolism .

Molecular Mechanism

The molecular mechanism of action of dinickel phosphide is complex and multifaceted. It is known that nickel ions are dissolved and coordinated by triphenylphosphine, enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P

Temporal Effects in Laboratory Settings

In laboratory settings, dinickel phosphide exhibits enhanced electrocatalytic activity for both hydrogen evolution reaction and oxygen evolution reaction

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of dinickel phosphide in animal models, it is known that nickel, a component of dinickel phosphide, plays a crucial role in animal performance . Nickel deficiency has been associated with depressed growth, alterations in carbohydrate and lipid metabolism, delayed gestation period, anaemia, reduced haemoglobin and hematocrit values and alterations in the content of Fe, Cu, and Zn in liver .

Metabolic Pathways

Nickel, a component of dinickel phosphide, is known to be an essential cofactor for a variety of enzymes .

Transport and Distribution

It is known that nickel, a component of dinickel phosphide, is transported across cell membranes to provide it for incorporation into nickel-containing enzymes .

Subcellular Localization

It is known that nickel, a component of dinickel phosphide, plays an important role in the transport of metabolic energy and as a structural component of nucleotide and phospholipid molecules .

Propriétés

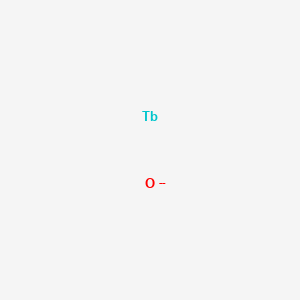

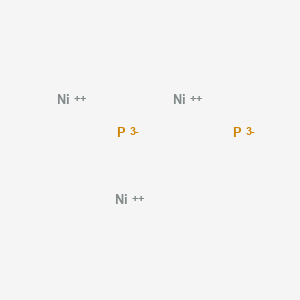

IUPAC Name |

nickel(2+);phosphorus(3-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2P/q3*+2;2*-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGSHVDNCPPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.028 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-64-2 |

Source

|

| Record name | Nickel phosphide (Ni2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinickel phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)